molecular formula C16H17N3O4 B2375391 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251710-69-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2375391
CAS No.: 1251710-69-6
M. Wt: 315.329
InChI Key: ZSZPHPPQPVWWJU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring with ethyl and methyl substituents. The intricate arrangement of these functional groups makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through the reaction of catechol with an appropriate electrophile under controlled conditions. Subsequent steps involve the formation of the acetamide group and the pyrimidinone ring, often requiring the use of reagents such as acyl chlorides, amines, and pyrimidinone derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxol-5-yl group can be oxidized to form derivatives such as benzoquinones.

  • Reduction: Reduction reactions can be performed on the pyrimidinone ring to yield reduced analogs.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidinone ring can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzoquinones and other oxidized derivatives.

  • Reduction Products: Reduced pyrimidinone analogs.

  • Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is often required to elucidate these pathways.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)acetamide: A simpler analog lacking the pyrimidinone ring.

  • N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: A related compound with a sulfonamide group instead of the acetamide.

  • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Another compound with a thiazol-2-amine group.

This comprehensive overview highlights the significance of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-11-7-16(21)19(10(2)17-11)8-15(20)18-12-4-5-13-14(6-12)23-9-22-13/h4-7H,3,8-9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPHPPQPVWWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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